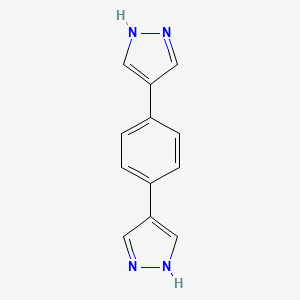

1,4-di(1H-pyrazol-4-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-10(12-7-15-16-8-12)4-3-9(1)11-5-13-14-6-11/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGLQPNWHSDVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036248-62-0 | |

| Record name | 1,4-Di(4'-pyrazolyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,4-di(1H-pyrazol-4-yl)benzene: A Versatile Linker for Advanced Porous Materials

Abstract

This technical guide provides a comprehensive overview of 1,4-di(1H-pyrazol-4-yl)benzene, a rigid, nitrogen-rich organic linker pivotal in the development of advanced porous materials. Known by synonyms such as H₂BDP or 1,4-benzenedipyrazolate in its deprotonated form, this compound has garnered significant attention for its utility in synthesizing highly stable and functional Metal-Organic Frameworks (MOFs). We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, and explore its primary application in the construction of MOFs with exceptional gas storage capabilities. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are exploring novel porous materials and their applications.

Core Compound Specifications

This compound is a crystalline solid at room temperature, typically appearing as a pale yellow or brown powder.[1][2] Its rigid, linear geometry and the presence of four nitrogen donor atoms make it an exemplary building block for coordination polymers.

| Property | Value | References |

| CAS Number | 1036248-62-0 | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₀N₄ | [1][3] |

| Molecular Weight | 210.23 g/mol | [1][3] |

| IUPAC Name | 4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | [3][7] |

| Synonyms | 1,4-Di(4'-pyrazolyl)benzene, H₂BDP | [3][7] |

| Melting Point | >360 °C | [2] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Almost insoluble in water; Soluble in DMF, DMSO | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Molecular Structure and Rationale for Use

The structure of this compound consists of a central benzene ring functionalized at the 1 and 4 positions with pyrazole rings linked at their C4 positions. This arrangement results in a highly symmetric, linear, and rigid molecule. The two pyrazole rings provide a total of four nitrogen atoms that can act as coordination sites for metal ions, making it an excellent ditopic linker for the construction of extended porous networks.

The rigidity of the phenylene backbone and the defined geometry of the pyrazole donors are critical. This structural pre-organization minimizes conformational ambiguity during the self-assembly of MOFs, leading to more crystalline and predictable framework topologies. The pyrazolate moiety, once deprotonated, forms robust coordination bonds with metal centers, contributing to the high thermal and chemical stability observed in the resulting frameworks.[3][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multifunctional cobalt metal–organic framework luminescent probe for the efficient sensing of Cr2O72−, MnO4− and nucleobases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 4. Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Broadly hysteretic H2 adsorption in the microporous metal-organic framework Co(1,4-benzenedipyrazolate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-di(1H-pyrazol-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di(1H-pyrazol-4-yl)benzene, also denoted as H₂bpzb, is a rigid, ditopic N-heterocyclic ligand that has garnered significant interest in supramolecular chemistry and materials science. Its linear geometry and the presence of two coordinating pyrazole units make it an exceptional building block for the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and other advanced materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structure, and key characteristics relevant to its application in research and development.

Introduction and Molecular Overview

This compound is a symmetrical aromatic compound featuring a central benzene ring substituted at the 1 and 4 positions with 1H-pyrazol-4-yl groups. The pyrazole rings are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique structure imparts several key features:

-

Rigid and Linear Linker: The molecule's geometry is inherently linear and rigid, a crucial attribute for creating predictable and well-ordered crystalline structures like MOFs.

-

Hydrogen Bonding Capabilities: The N-H protons on the pyrazole rings act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms can act as acceptors. This facilitates the formation of extended supramolecular networks in the solid state.

-

Coordinating Sites: The pyrazole nitrogen atoms are effective coordination sites for a wide range of metal ions, making the molecule a versatile ligand in coordination chemistry.

The inherent properties of the pyrazole moiety, such as its high pKa (approx. 19.8 for the N-H proton), contribute to the formation of exceptionally stable pyrazolate-bridged frameworks when deprotonated.

Structural Representation

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical identifiers and computed properties for this compound is presented below. These values are critical for experimental design, safety assessment, and computational modeling.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |

| CAS Number | 1036248-62-0 | |

| Molecular Formula | C₁₂H₁₀N₄ | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | >360 °C (sublimes) | |

| Boiling Point | 578.0 ± 43.0 °C (Predicted) | |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 | |

| pKa | 13.38 ± 0.50 (Predicted) |

| XLogP3-AA | 1.8 | |

Synthesis and Purification

While multiple synthetic routes are possible, a common conceptual pathway involves the construction of the pyrazole rings onto a central benzene scaffold. A generalized workflow is outlined below.

Conceptual Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Exemplary Synthesis Protocol

A frequently employed method for constructing pyrazole rings is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.

-

Step 1: Formation of the Diketo-intermediate. 1,4-diacetylbenzene can be reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a bis(β-diketone) equivalent. This reaction is typically performed in an appropriate solvent under reflux.

-

Step 2: Cyclization. The resulting intermediate is then treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. The hydrazine undergoes a condensation reaction with the dicarbonyl moieties, followed by cyclization and dehydration to form the two pyrazole rings.

-

Step 3: Isolation and Purification. The crude product often precipitates from the reaction mixture upon cooling. Due to its low solubility and high melting point, purification can be challenging. Common methods include washing with various solvents to remove impurities, followed by recrystallization from a high-boiling point solvent (e.g., DMF or DMSO) or purification via sublimation under high vacuum.

Trustworthiness Note: The success of this synthesis is critically dependent on the purity of the starting materials and the exclusion of moisture in the initial step. The final product's purity should be rigorously assessed using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly symmetrical. Key signals would include:

-

A singlet for the four aromatic protons on the central benzene ring.

-

Two distinct signals for the protons on the pyrazole rings (at the C3/C5 positions).

-

A broad singlet corresponding to the two N-H protons, the chemical shift of which can be solvent-dependent.

-

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing:

-

Two signals for the carbons of the central benzene ring (one for the substituted carbons and one for the unsubstituted carbons).

-

Signals corresponding to the carbons of the pyrazole rings.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include:

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of N-H stretching in the pyrazole rings.

-

C=C and C=N Stretching: A series of sharp bands between 1400-1600 cm⁻¹ corresponding to the aromatic C=C and C=N stretching vibrations of the benzene and pyrazole rings.

-

C-H Stretching: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of 210.23.

Crystal Structure and Solid-State Properties

Solubility and Stability

Solubility Profile

-

Aqueous Solubility: The compound is classified as practically insoluble in water, with a calculated solubility of 0.013 g/L at 25 °C.

-

Organic Solvents: Due to its rigid, planar structure and strong intermolecular hydrogen bonding, solubility in common nonpolar organic solvents is expected to be low. It is likely to show limited solubility in polar aprotic solvents like DMSO and DMF, particularly upon heating. The parent pyrazole molecule is more soluble in organic solvents like ethanol and methanol than in water.

Thermal Stability

The compound has a very high melting point and sublimes above 360 °C, indicating significant thermal stability. This high stability is attributed to the rigid aromatic backbone and strong intermolecular forces in the solid state. This inherent thermal robustness is a key reason for its use in creating stable MOFs. For instance, coordination polymers derived from pyrazole-based ligands have shown stability in air up to at least 300 °C, with some decomposing only around 500 °C.

Applications in Materials Science and Drug Development

The primary application of this compound is as a structural linker in the synthesis of MOFs and coordination polymers.

Logical Flow for MOF Synthesis

Caption: Conceptual workflow for the synthesis of a MOF using this compound.

The resulting frameworks can exhibit high porosity and thermal stability, making them suitable for applications in:

-

Gas Storage and Separation: The defined pore sizes and chemical nature of the framework can be tailored for selective adsorption of gases like CO₂ or H₂.

-

Catalysis: The metal nodes within the MOF can act as catalytic sites.

-

Sensing: Luminescent MOFs can be designed for the selective sensing of small molecules or metal ions.

-

Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.

In drug development, the pyrazole core is a well-established pharmacophore found in numerous approved drugs. Molecules containing this scaffold are investigated for a wide range of biological activities.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a fundamentally important building block in modern materials chemistry. Its rigidity, linearity, and coordinating capabilities, combined with its high thermal stability, make it an ideal candidate for the rational design of porous crystalline materials with tailored properties. This guide has provided a technical overview of its core physicochemical properties, serving as a foundational resource for researchers aiming to exploit its unique characteristics in the development of next-generation functional materials and chemical entities.

References

-

PubChem: 1,4-Di(4'-pyrazolyl)benzene | C12H10N4 | CID 75487862. Available at: [Link]

-

PubMed: Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. Available at: [Link]

-

PubChem: 1,4-Bis(4'-pyrazolyl)benzene | C12H10N4 | CID 10398197. Available at: [Link]

-

ACS Publications: Pro-porous Coordination Polymers of the 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene Ligand with Late Transition Metals. Available at: [Link]

-

CORE: High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Available at: [Link]

-

High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Available at: [Link]

-

NIH PubMed Central: 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene. Available at: [Link]

-

CP Lab Chemicals: 1, 4-bis(1H-pyrazol-4-yl)benzene, min 98%, 1 gram. Available at: [Link]

-

Solubility of Things: Pyrazole. Available at: [Link]

-

ResearchGate: Diversified functional applications of flexible metal-organic frameworks. Available at: [Link]

-

NIH: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

-

PubMed Central: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Available at: [Link]

-

RSC Publishing: Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Available at: [Link]

-

ResearchGate: Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. Available at: [Link]

-

ACS Publications: Coordination chemistry of pyrazole-derived ligands. Available at: [Link]

A Technical Guide to 1,4-di(1H-pyrazol-4-yl)benzene: A Versatile Linker for Advanced Material and Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 1,4-di(1H-pyrazol-4-yl)benzene (DPB), a rigid, nitrogen-rich organic linker with the molecular formula C₁₂H₁₀N₄. DPB has garnered significant attention in materials science and medicinal chemistry due to its unique structural and electronic properties. This document details the synthesis, spectroscopic characterization, and pivotal applications of DPB, with a particular focus on its role in the construction of highly stable Metal-Organic Frameworks (MOFs) and its potential as a scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the capabilities of this versatile molecule.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a central benzene ring substituted at the 1 and 4 positions with pyrazole moieties. The pyrazole rings, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, bestow upon the molecule a unique combination of rigidity, hydrogen bonding capabilities, and coordination sites for metal ions.[1][2] This distinct architecture makes DPB an exceptional building block in supramolecular chemistry and crystal engineering.

The rigid nature of the phenylene backbone combined with the divergent orientation of the pyrazole units allows for the predictable construction of extended, porous networks. Furthermore, the pyrazole moiety is a well-established pharmacophore found in numerous approved pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This dual utility positions DPB as a molecule of high interest for both advanced materials and therapeutic applications.

Synthesis and Characterization of this compound

The synthesis of DPB can be achieved through several synthetic routes, with palladium-catalyzed cross-coupling reactions being among the most efficient. The Suzuki-Miyaura coupling, for instance, provides a versatile method for the formation of the C-C bond between the phenyl and pyrazole rings.[6][7][8]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and efficient laboratory-scale synthesis of this compound is outlined below. This protocol is based on established methodologies for the synthesis of aryl-substituted pyrazoles.[6][9]

Diagram of the Synthetic Workflow:

Caption: Suzuki-Miyaura coupling for DPB synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromobenzene (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). To this, add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃, 3.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Spectroscopic Characterization

The structural integrity of the synthesized DPB is confirmed through various spectroscopic techniques.

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₄ | [10] |

| Molecular Weight | 210.23 g/mol | [10] |

| Appearance | Pale yellow solid | [11] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.3 (s, 2H, pyrazole C-H), δ ~7.9 (s, 2H, pyrazole C-H), δ ~7.6 (s, 4H, phenyl C-H), δ ~13.0 (br s, 2H, pyrazole N-H) | [12][13][14] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~135-140 (pyrazole C), δ ~125-130 (phenyl C), δ ~115-120 (pyrazole C) | [12][13][14] |

| FTIR (KBr, cm⁻¹) | ~3150-3000 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C and C=N ring stretching) | [11][15][16] |

| Mass Spec (EI-MS) | m/z 210 [M]⁺ | [17][18] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation of Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to be highly symmetrical. The protons on the pyrazole rings will appear as distinct singlets, as will the protons on the central benzene ring. The N-H protons of the pyrazole will be observed as a broad singlet at a downfield chemical shift.[12][13][14]

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals for the pyrazole and phenyl carbons.[12][13][14]

-

FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the pyrazole ring, aromatic C-H stretching, and the characteristic ring stretching vibrations of both the pyrazole and benzene rings.[11][15][16][19][20]

-

Mass Spectrometry: The mass spectrum will exhibit a prominent molecular ion peak at m/z 210, corresponding to the molecular weight of DPB. Fragmentation patterns will be consistent with the cleavage of the pyrazole and benzene rings.[17][18][21][22]

Applications in the Design of Metal-Organic Frameworks (MOFs)

The rigid, linear geometry and the presence of two coordinating pyrazole units make DPB an excellent linker for the construction of Metal-Organic Frameworks (MOFs).[23][24][25] MOFs are a class of crystalline porous materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.[23][24][25]

Structural Features of DPB-based MOFs

The use of DPB as a linker often leads to the formation of robust, three-dimensional frameworks with high thermal and chemical stability.[26] The pyrazolate anions, formed upon deprotonation of the pyrazole N-H, act as strong bridging ligands for a variety of metal ions, including zinc, copper, and cobalt.[26]

Diagram of a DPB-based MOF Assembly:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-Di(4'-pyrazolyl)benzene | C12H10N4 | CID 75487862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. instanano.com [instanano.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. BiblioBoard [openresearchlibrary.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

crystal structure of 1,4-di(1H-pyrazol-4-yl)benzene

An In-Depth Technical Guide to the Crystal Structure of 1,4-di(1H-pyrazol-4-yl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as H₂bpb, is a rigid, ditopic N-heterocyclic ligand of significant interest in the fields of coordination chemistry and materials science. Its linear geometry and potent hydrogen-bonding capabilities make it an exceptional building block for designing crystalline materials, including metal-organic frameworks (MOFs) with tailored porosity and functionality. This guide provides a comprehensive analysis of the synthesis and structural characterization of this compound, offering field-proven insights into its solid-state behavior and its application in constructing advanced materials. We delve into the primary crystallographic characterization via X-ray Powder Diffraction (XRPD) and explore its definitive structure once integrated into a metal-organic framework, revealing key intermolecular interactions that govern its assembly.

Introduction and Significance

This compound (C₁₂H₁₀N₄) is a bifunctional organic linker composed of a central phenylene ring symmetrically substituted with two pyrazole moieties at the 1 and 4 positions.[1] The pyrazole rings offer two distinct nitrogen environments: a pyrrole-like N-H donor and a pyridine-like sp²-hybridized nitrogen acceptor. This dual functionality is the cornerstone of its utility, enabling the formation of robust and highly directional N-H···N hydrogen bonds. These interactions are fundamental in crystal engineering, allowing for the programmed self-assembly of supramolecular architectures.

For drug development professionals, pyrazole-containing scaffolds are of high importance due to their wide range of biological activities.[2] Understanding the solid-state structure and intermolecular interactions of linker molecules like H₂bpb is critical for polymorphism screening, salt formation, and co-crystallization strategies aimed at optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). For materials scientists, H₂bpb serves as a quintessential linear linker for the synthesis of porous MOFs, which have applications in gas storage, separation, and catalysis.[3][4]

Synthesis and Crystallization

The synthesis of this compound is achieved through established methodologies for pyrazole ring formation. The primary literature indicates a facile preparation route, which yields the compound as a microcrystalline powder.[5]

Rationale for Synthetic Protocol

The chosen synthetic pathway involves a condensation reaction, a robust and high-yielding method for constructing pyrazole heterocycles. The protocol is designed to be self-validating; the purity of the final product is typically high, often requiring minimal purification. The insolubility of the product in common organic solvents drives the reaction to completion and simplifies its isolation.

Detailed Experimental Protocol: Synthesis of this compound

-

Step 1: Precursor Preparation. The synthesis begins with a suitable 1,4-disubstituted benzene precursor, such as 1,4-diacetylbenzene or a related diketone.

-

Step 2: Reagent Introduction. A mixture of the diketone precursor and a source of hydrazine (e.g., hydrazine hydrate) is prepared in a suitable solvent, such as ethanol or a similar polar protic solvent.

-

Step 3: Cyclization Reaction. The reaction mixture is heated to reflux. The condensation reaction proceeds to form the two pyrazole rings. The choice of reflux is causal; the elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.

-

Step 4: Product Isolation. Upon cooling, the this compound product precipitates out of the solution as a pale yellow or white solid due to its high crystallinity and low solubility.[2]

-

Step 5: Purification. The solid is collected by vacuum filtration, washed with cold solvent to remove any residual starting materials, and dried under vacuum. The product is often obtained in high purity without the need for further chromatographic purification.

Caption: High-level workflow for the synthesis of this compound.

Crystallization for Structural Analysis

The product is typically obtained as a microcrystalline powder, which is suitable for analysis by XRPD.[5] Growing single crystals suitable for single-crystal X-ray diffraction can be challenging due to the compound's low solubility. However, its structure can be definitively resolved upon coordination to a metal center, as discussed in Section 4.

Crystallographic Analysis

The primary structural characterization of pure this compound was conducted using X-ray Powder Diffraction (XRPD).[5]

Analysis by X-ray Powder Diffraction (XRPD)

Expertise & Causality: For a highly insoluble, microcrystalline material, XRPD is the method of choice. It provides a characteristic "fingerprint" of the crystalline phase, confirming its structure and purity. While it does not provide the atomic-level detail of a single-crystal study (like precise bond lengths and angles), it is a powerful, non-destructive technique to validate the bulk material's solid-state form. The resulting diffraction pattern is a direct consequence of the repeating lattice planes in the crystalline solid, governed by Bragg's Law. The data for this compound is associated with the Cambridge Structural Database (CSD) deposition number CCDC 687662 .[1]

Single-Crystal Structure within a Metal-Organic Framework

To overcome the limitations of XRPD and elucidate the precise molecular geometry, the structure of the deprotonated ligand (bpb²⁻) was determined via single-crystal X-ray diffraction after its incorporation into a zinc-based MOF, designated Zn(bpb).[3] This approach is a cornerstone of materials chemistry: using coordination to "trap" a molecule in a perfectly ordered, single-crystalline state.

The analysis revealed that the Zn(bpb) framework crystallizes in the tetragonal system with the P4₂/mmc space group.[3] This high-symmetry space group is a direct result of the highly symmetric nature of both the Zn(II) tetrahedral coordination environment and the linear, rigid bpb²⁻ ligand.

Table 1: Key Crystallographic Data for Zn(bpb) MOF

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Tetragonal | [3] |

| Space Group | P4₂/mmc | [3] |

| Zn(II) Coordination | Tetrahedral | [3] |

| Zn—N Bond Length | 2.04 Å | [3] |

| Zn···Zn Distance (along c) | 3.62 Å | [3] |

| Framework Channels | Square, 13.2 Å edges | [3] |

| Solvent Accessible Volume | 65% |[3] |

This data authoritatively confirms the linear and rigid conformation of the this compound backbone, an essential feature for the construction of predictable and porous network materials.

Molecular Structure and Intermolecular Interactions

The defining feature of this compound in the solid state is its capacity for forming extensive hydrogen-bonding networks.

Caption: Simplified representation of the this compound molecule.

Each molecule possesses two N-H donor groups and two potential nitrogen acceptor atoms. This arrangement facilitates the formation of strong, linear N-H···N hydrogen bonds, linking molecules into one-dimensional chains or tapes. This is a classic and highly stable supramolecular synthons in pyrazole chemistry.[6] The rigidity of the central benzene ring ensures that these chains are linear and well-ordered.

These primary hydrogen-bonding interactions are further supported by weaker C-H···π and π-π stacking interactions between adjacent chains, leading to a densely packed and stable three-dimensional crystalline lattice. The interplay of these forces is fundamental to the material's properties, including its low solubility and high thermal stability.

Caption: Schematic of the primary N-H···N hydrogen bonding that forms linear chains.

Conclusion

The is a testament to the principles of crystal engineering. While its low solubility makes single-crystal growth of the neutral ligand challenging, its structure has been definitively characterized through a combination of X-ray Powder Diffraction and single-crystal analysis of its corresponding metal-organic frameworks. The molecule is characterized by a rigid, linear geometry and a strong propensity to form one-dimensional chains via N-H···N hydrogen bonds. This predictable self-assembly behavior makes it an invaluable tool for researchers and scientists in the rational design of functional crystalline materials, from novel porous frameworks to multi-component pharmaceutical solids.

References

-

Shi, A. E., Hou, Y. J., Zhang, Y. M., Hou, G. F., & Gao, J. S. (2009). 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o759. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75487862, 1,4-Di(4'-pyrazolyl)benzene. Retrieved January 5, 2026 from [Link].

-

Maspero, A., Galli, S., Palmisano, G., & Masciocchi, N. (2008). Facile Preparation of Polytopic Azoles: Synthesis, Characterization, and X-ray Powder Diffraction Studies of 1,4-Bis(pyrazol-4-yl)- and 1,4-Bis(tetrazol-5-yl)benzene. Chemistry Letters, 37(9), 956-957. [Link]

-

Di Nicola, C., et al. (2014). Metal-Organic Frameworks in Italy: from synthesis and advanced characterization to theoretical modeling and applications. Coordination Chemistry Reviews. [Link]

-

Shi, A. E., Hou, Y. J., Zhang, Y. M., Hou, G. F., & Gao, J. S. (2009). 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate. Acta Crystallographica Section E, E65(4). [Link]

-

Galli, S., Masciocchi, N., Colombo, V., Maspero, A., Palmisano, G., López-Garzón, F. J., ... & Navarro, J. A. R. (2010). Adsorption of Harmful Organic Vapors by Flexible Hydrophobic Bis-pyrazolate Based MOFs. Chemistry of Materials, 22(5), 1664–1672. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10398197, 1,4-Bis(4'-pyrazolyl)benzene. Retrieved January 5, 2026 from [Link].

-

Chemistry Letters (2008). Chemistry Letters, 32(10), 956-957. [Link]

-

Valenzano, L., et al. (2013). Theoretical and experimental characterization of pyrazolato-based Ni(II) metal-organic frameworks. Physical Chemistry Chemical Physics, 15(40), 17473-17483. [Link]

-

Moore, C. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. [Link]

Sources

1H NMR and 13C NMR spectra of 1,4-di(1H-pyrazol-4-yl)benzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-di(1H-pyrazol-4-yl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, including chemical shifts, coupling constants, and the effects of molecular symmetry. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this and related compounds, ensuring both accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a bifunctional N-heterocyclic compound. The pyrazole moiety is a well-established pharmacophore found in a wide array of bioactive molecules, exhibiting diverse pharmacological activities.[1] The rigid, linear geometry imparted by the central phenylene spacer makes this molecule an important building block (linker) in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and liquid crystals.

Accurate structural characterization is paramount for ensuring the purity and identity of such a pivotal compound. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[2] This guide serves to demystify the NMR spectra of this specific molecule, providing a reference for its characterization.

Molecular Structure and Symmetry Considerations

A thorough understanding of the molecule's structure is a prerequisite for spectral interpretation. The high degree of symmetry in this compound is the dominant factor in simplifying its NMR spectra.

Due to free rotation around the C-C single bonds connecting the rings and rapid N-H proton tautomerism within the pyrazole rings, the molecule possesses effective symmetry on the NMR timescale.[3] This results in a reduced number of unique signals in both the ¹H and ¹³C NMR spectra, as chemically equivalent nuclei are also magnetically equivalent.

Figure 1: Molecular structure of this compound with labeling for unique protons.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by its simplicity, with only three distinct signals expected.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

|---|---|---|---|---|---|

| Hₐ | Benzene (4H) | ~7.6 - 7.8 | Singlet (s) | 4H | Due to symmetry, all four benzene protons are chemically and magnetically equivalent, collapsing the expected AA'BB' system into a singlet.[4] |

| Hᵦ | Pyrazole C3-H & C5-H (4H) | ~8.0 - 8.3 | Singlet (s) | 4H | Rapid N-H tautomerism makes the C3 and C5 positions equivalent on the NMR timescale. These protons are deshielded due to the aromaticity of the pyrazole ring.[5] |

| H𝒸 | Pyrazole N-H (2H) | ~12.5 - 13.5 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad.[3] |

Causality of Chemical Shifts

-

Benzene Protons (Hₐ): In a 1,4-disubstituted benzene ring with identical substituents, the four protons form an A₄ spin system and appear as a singlet. The pyrazol-4-yl group acts as a weak deactivating group, shifting these protons slightly downfield from benzene (7.34 ppm).

-

Pyrazole C-H Protons (Hᵦ): The protons on the pyrazole ring are in an electron-deficient aromatic system, leading to significant deshielding and a downfield chemical shift.[5][6] The equivalence of the C3-H and C5-H protons is a classic example of the effect of fast tautomerism on NMR spectra.

-

Pyrazole N-H Protons (H𝒸): The acidic N-H protons are highly susceptible to intermolecular interactions, particularly hydrogen bonding with the sulfoxide oxygen of the DMSO-d₆ solvent. This strong interaction dramatically deshields the protons, pushing their signal far downfield.[7] Their rate of exchange with residual water or with each other determines the broadness of the signal.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only four signals for the twelve carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale and Notes |

|---|---|---|---|

| Benzene (C2/C3/C5/C6) | ~126 - 128 | CH | These four equivalent methine carbons of the central ring show a typical chemical shift for substituted aromatic carbons. |

| Benzene (C1/C4) | ~130 - 133 | C (Quaternary) | The ipso-carbons to which the pyrazole rings are attached. Quaternary signals are often of lower intensity. |

| Pyrazole (C4' & C4'') | ~118 - 122 | C (Quaternary) | The quaternary carbons of the pyrazole rings that are attached to the central benzene ring. |

| Pyrazole (C3/C5) | ~133 - 136 | CH | These four equivalent methine carbons are deshielded due to the electronic environment of the pyrazole ring.[8] Tautomerism averages the chemical shifts of C3 and C5. |

Trustworthiness through Cross-Validation

The assignment of carbon signals can be unequivocally confirmed using advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups and quaternary carbons. Further confirmation is achieved with 2D NMR experiments:

-

HSQC/HMQC: A Heteronuclear Single Quantum Coherence spectrum correlates each proton signal with its directly attached carbon, definitively linking Hₐ to the benzene CH carbons and Hᵦ to the pyrazole C3/C5 carbons.

-

HMBC: A Heteronuclear Multiple Bond Correlation spectrum reveals longer-range (2-3 bond) couplings between protons and carbons, providing connectivity information that validates the entire carbon skeleton assignment.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield high-fidelity, reproducible NMR data.

Figure 2: A validated workflow for NMR analysis.

Detailed Methodologies

-

Sample Preparation:

-

Rationale: DMSO-d₆ is selected for its high solvating power and its ability to reveal labile N-H protons.[7] Using a high-purity deuterated solvent minimizes interfering residual solvent peaks.[9][10]

-

Procedure:

-

Accurately weigh 10-15 mg of the solid compound.

-

Transfer the solid into a 5 mm NMR tube.

-

Using a pipette, add approximately 0.6 mL of DMSO-d₆.

-

Securely cap the tube and vortex or place in a sonicator bath until the sample is completely dissolved. A clear, particulate-free solution is required.

-

-

-

Spectrometer Setup and Acquisition:

-

Rationale: The parameters below are a starting point for a 400 MHz spectrometer and should be optimized as needed. A longer relaxation delay (e.g., 5 seconds for ¹H) ensures quantitative integration, especially for quaternary carbons in ¹³C NMR.

-

¹H Acquisition:

-

Tune and match the probe for ¹H.

-

Lock the field frequency to the deuterium signal of DMSO-d₆.

-

Perform automated or manual shimming to optimize magnetic field homogeneity.

-

Set spectral width to cover a range of -2 to 15 ppm.

-

Set number of scans (e.g., 16).

-

Set relaxation delay (d1) to 5 seconds.

-

-

¹³C Acquisition:

-

Tune and match the probe for ¹³C.

-

Use a standard proton-decoupled pulse program.

-

Set spectral width to cover a range of 0 to 180 ppm.

-

Set number of scans (e.g., 1024 or more, depending on concentration).

-

Set relaxation delay (d1) to 2 seconds.

-

-

-

Data Processing:

-

Rationale: Proper referencing is critical for data comparison. The residual solvent peak is the most convenient internal reference.[11]

-

Procedure:

-

Apply exponential multiplication (line broadening) if needed to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Manually phase the spectrum to achieve pure absorption lineshapes.

-

Apply a baseline correction algorithm.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm.

-

Calibrate the ¹³C spectrum by setting the DMSO multiplet to δ 39.52 ppm.

-

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are elegantly simple, reflecting the molecule's high degree of symmetry. A confident structural assignment relies on understanding the predictable effects of the aromatic systems and the dynamic process of tautomerism. By following the robust experimental workflow detailed in this guide, researchers can obtain high-quality, unambiguous data for the verification of this important chemical entity, ensuring the integrity of their subsequent research in drug development and materials science.

References

-

H. S. P. Rao, S. Jothilingam, and H. W. Scheeren, "A new methodology for the synthesis of 1,4-di(1H-pyrazol-4-yl)butane-1,4-diones and 1,4-di(1H-pyrazol-4-yl)butane-1,4-diols," Tetrahedron, vol. 60, no. 18, pp. 4135-4141, 2004. [Link]

-

M. Balci, Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

-

H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010. [Link]

-

N. A. Abood and F. H. Jabbar, "Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times," ResearchGate, 2013. [Link]

-

M. L. Jimeno et al., "1H and 13C NMR study of perdeuterated pyrazoles," Magnetic Resonance in Chemistry, vol. 38, no. 4, pp. 291-293, 2000. [Link]

-

H. J. Reich, "1H NMR Chemical Shifts," Organic Chemistry Data, University of Wisconsin. [Link]

-

ResearchGate, "13C NMR chemical shifts for compounds 1-15 in DMSO-d6," ResearchGate. [Link]

-

H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997. [Link]

-

A. M. S. Silva, D. C. G. A. Pinto, and J. A. S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, vol. 8, no. 5, pp. 397-427, 2004. [Link]

-

G. A. DiLabio and D. A. Pratt, "Theoretical Analysis of NMR Properties of N-Heterocyclic Carbenes," Molecules, vol. 28, no. 23, p. 7837, 2023. [Link]

-

V. M. L. e Silva, A. M. S. Silva, and V. L. M. Silva, "Highly regioselective synthesis of novel 1,4'-bipyrazoles," Journal of the Brazilian Chemical Society, vol. 21, no. 2, pp. 240-247, 2010. [Link]

-

A. A. D. T. G. Wagler, "Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes," ResearchGate, 2020. [Link]

-

ResearchGate, "¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.," ResearchGate. [Link]

-

Rogue Chem, "H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para)," YouTube, 2024. [Link]

-

JEOL, "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." [Link]

-

G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010. [Link]

-

N. A. Abood, A. H. Nagi, and F. H. Jabbar, "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 3, pp. 1772-1781, 2012. [Link]

-

M. D'hooghe et al., "Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology," The Royal Society of Chemistry, 2010. [Link]

-

R. J. Abraham and M. Mobli, "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics," Magnetic Resonance in Chemistry, vol. 45, no. 10, pp. 865-877, 2007. [Link]

-

N. E. J. Jasperse, "Short Summary of 1H-NMR Interpretation," Minnesota State University Moorhead. [Link]

-

P. K. Lehtinen et al., "The 1H NMR spectrum of pyrazole in a nematic phase," Magnetic Resonance in Chemistry, vol. 54, no. 8, pp. 649-653, 2016. [Link]

-

C. A. Lipp, "High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts," Semantic Scholar, 2022. [Link]

-

M. A. G. El-Hashash et al., "Synthesis and Biological Evaluation of Some New Substituted Fused Pyrazole Ring Systems as Possible Anticancer and Antimicrobial agents," ResearchGate, 2015. [Link]

-

Cambridge Isotope Laboratories, Inc., "NMR Solvent Data Chart," Gas and Isotope Systems. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.washington.edu [chem.washington.edu]

- 10. ckgas.com [ckgas.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyrazole-Based Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold - A Privileged Structure Demanding Rigorous Elucidation

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] Their remarkable versatility as ligands stems from the presence of two adjacent nitrogen atoms within the five-membered aromatic ring—one pyrrole-like (a potential hydrogen bond donor) and one pyridine-like (a Lewis basic coordination site).[3] This unique electronic arrangement allows pyrazoles to coordinate with metal ions in various modes, making them indispensable in the design of catalysts, therapeutic agents, and advanced materials.[3][4][5]

However, this chemical versatility introduces significant characterization challenges. Issues such as annular tautomerism, positional isomerism, and complex coordination behaviors necessitate a multi-faceted spectroscopic approach.[6] A failure to unambiguously determine a ligand's structure can lead to misinterpreted structure-activity relationships (SAR), irreproducible results, and ultimately, the failure of research and development programs.

This guide moves beyond a simple recitation of techniques. It provides a logical, field-tested workflow, explaining the causality behind experimental choices and empowering the scientist to build a self-validating dossier of evidence for any novel pyrazole-based ligand. We will explore the core spectroscopic pillars—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—not as isolated techniques, but as interconnected tools for comprehensive structural elucidation.

Section 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of pyrazole derivatives in solution.[1][7] It provides an atomic-level map of the molecule's carbon-hydrogen framework.

The Causality Behind NMR: Probing the Electronic Environment

The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment. The aromatic nature of the pyrazole ring and the electronegativity of the nitrogen atoms create a distinct and predictable pattern of signals.

-

¹H NMR: Protons on the pyrazole ring typically resonate in the aromatic region of the spectrum.[1] Their precise chemical shifts and coupling constants (J) reveal their relative positions (e.g., H3, H4, H5).

-

¹³C NMR: The carbon atoms of the pyrazole ring also have characteristic chemical shift ranges, providing a direct count of the unique carbon environments in the molecule.[2][8]

A common challenge in N-unsubstituted pyrazoles is annular tautomerism , where the N-H proton rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons) will average out, often resulting in broadened peaks or a single, averaged signal.[6] This phenomenon is not a complication but a diagnostic feature. Slowing this exchange through low-temperature NMR experiments can resolve the distinct signals for each tautomer, providing valuable insight into the molecule's dynamic behavior.[6]

Data Interpretation: A Multi-dimensional Approach

While 1D (¹H and ¹³C) spectra provide the initial overview, 2D NMR techniques are essential for unambiguous assignment, especially in complex or highly substituted systems.[1]

-

COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is the most reliable way to assign a proton signal to its attached carbon.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key to connecting molecular fragments and assigning quaternary (non-protonated) carbons. For instance, the H4 proton will show an HMBC correlation to both the C3 and C5 carbons, definitively placing it between them.[6]

Quantitative Data Summary

The following table provides typical chemical shift ranges for a simple pyrazole scaffold. Note that these values are highly dependent on the solvent and the nature of substituents.[9]

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| H3 / H5 | 7.4 - 7.7 (doublet)[9][10] | 129 - 139[8][9] |

| H4 | 6.2 - 6.4 (triplet)[9][10] | 105 - 107[8][9] |

| N-H | 10 - 13 (broad, often exchangeable) | N/A |

Experimental Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][11] The choice of solvent is critical; DMSO-d₆ can help in observing exchangeable protons like N-H, while CDCl₃ is a good general-purpose solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.[9]

-

Tune and match the probe for the relevant nuclei (¹H and ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled spectrum.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Acquisition (2D NMR):

-

Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.

-

For HMBC, optimize the long-range coupling delay to match the expected ⁿJ(C,H) values (typically set to detect couplings around 8-10 Hz).[6]

-

Section 2: Functional Group Fingerprinting - Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] It is an essential first-pass analysis to confirm the presence of key structural motifs and to probe the effects of metal coordination.

The Causality Behind IR: Vibrational Signatures

Chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the radiation is absorbed. This absorption provides a "fingerprint" of the functional groups present. For pyrazole ligands, key vibrations include:

-

N-H Stretch: In N-unsubstituted pyrazoles, a characteristic band appears around 3100-3400 cm⁻¹.[8][12] Its position and shape (broad vs. sharp) can indicate the extent of hydrogen bonding.

-

C=N and C=C Stretches: The aromatic ring gives rise to a series of bands typically in the 1500-1650 cm⁻¹ region.[8]

-

Coordination Effects: Upon coordination to a metal ion through the pyridine-like nitrogen, the electron density in the ring is perturbed. This often leads to noticeable shifts in the C=N and C=C stretching frequencies, providing direct evidence of ligand-metal binding.[8][13]

Quantitative Data Summary

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Comments |

| N-H | Stretch | 3100 - 3400[8][12] | Often broad due to hydrogen bonding. Absent in N-substituted pyrazoles. |

| C-H (Aromatic) | Stretch | 3000 - 3150[8] | Indicates the presence of the aromatic pyrazole ring. |

| C=N | Stretch | 1630 - 1740[8] | Key pyrazole ring vibration. Sensitive to metal coordination. |

| C=C | Stretch | 1500 - 1600[8] | Aromatic ring skeletal vibrations. |

| N-N | Stretch | 1040 - 1050[8] | Characteristic of the pyrazole ring structure. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid method that requires minimal sample preparation.[14]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts from the sample spectrum.

-

Sample Analysis:

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[1] Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

Section 3: Probing Electronic Structure - UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it particularly useful for studying conjugated systems like the pyrazole ring.[1][16]

The Causality Behind UV-Vis: Electronic Excitations

The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In pyrazole ligands, the most common transitions are:

-

π → π* transitions: Occur in aromatic and conjugated systems. These are typically high-intensity absorptions.

-

n → π* transitions: Involve the promotion of a non-bonding electron (e.g., from a nitrogen lone pair) to an anti-bonding π* orbital. These are generally lower in intensity.

The position of the maximum absorption (λmax) is sensitive to the extent of conjugation, the nature of substituents, and coordination to metal ions, which can introduce new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.[17][18]

Experimental Protocol: Solution UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent that completely dissolves the ligand (e.g., ethanol, methanol, acetonitrile).[1][19] The solvent should not absorb in the same region as the analyte.

-

Sample Preparation:

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes (glass absorbs UV light).

-

Fill one cuvette with the pure solvent to serve as the "blank."

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).[1]

-

Replace the blank with the sample cuvette and record the absorption spectrum. The instrument will automatically subtract the solvent's absorbance.

-

Section 4: Molecular Weight and Fragmentation - Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a pyrazole ligand, thereby confirming its elemental composition.[9] Furthermore, the fragmentation pattern can provide valuable structural clues.

The Causality Behind MS: Ionization and Fragmentation

In the mass spectrometer, molecules are ionized and converted into gas-phase ions. The instrument then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to determine the molecular formula.

The energy of the ionization process can cause the molecular ion [M]⁺• to break apart into smaller, characteristic fragment ions. For pyrazoles, a common fragmentation pathway involves the loss of HCN from the molecular ion, which is a diagnostic feature of the ring system.[20][21]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar, non-volatile compounds, making it ideal for many pyrazole derivatives.

-

Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the ligand in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them by their m/z ratio to generate the mass spectrum.

Section 5: Integrated Characterization Workflow

No single technique provides the complete picture. A robust characterization strategy relies on the logical integration of multiple spectroscopic methods.

This workflow represents a self-validating system. The molecular formula from HRMS must be consistent with the structure derived from NMR. The functional groups identified by IR must be present in the final NMR-derived structure. The electronic properties observed by UV-Vis should be explainable by this structure. Any discrepancy signals an error in interpretation or an unexpected chemical reality, prompting further investigation. For absolute confirmation of stereochemistry and packing in the solid state, single-crystal X-ray diffraction is the ultimate arbiter.[3]

References

-

IR Spectroscopy . (2022). Chemistry LibreTexts. [Link]

-

IR Spectroscopy of Solids . Organic Chemistry at CU Boulder. [Link]

-

Sample Preparation for FTIR Analysis . Drawell. [Link]

-

Sampling of solids in IR spectroscopy . (2016). Slideshare. [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones . Journal of the Chinese Chemical Society. [Link]

-

Sample preparation for FT-IR . University of the West Indies at Mona. [Link]

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints . (2022). National Institutes of Health (NIH). [Link]

-

A vibrational assignment for pyrazole . (1969). Journal of the Chemical Society B: Physical Organic. [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... . (2018). ResearchGate. [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... . (2015). ResearchGate. [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra . (2019). ResearchGate. [Link]

-

Mono-Alkylated Ligands Based on Pyrazole and Triazole Derivatives Tested Against Fusarium oxysporum f. sp. albedinis... . (2022). ResearchGate. [Link]

-

Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands . (2020). National Institutes of Health (NIH). [Link]

-

Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties . (2023). MDPI. [Link]

-

Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics . (2022). RSC Publishing. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives . (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . (2022). National Institutes of Health (NIH). [Link]

-

Mass spectrometric study of some pyrazoline derivatives . (1998). ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . (2018). ResearchGate. [Link]

-

UV–Vis spectrum of compound 3c . (2013). ResearchGate. [Link]

-

Electronic Spectra - Ultraviolet and Visible Spectroscopy . (2022). Chemistry LibreTexts. [Link]

-

Mass spectral investigation of compounds 1 and 11-15 . (2018). ResearchGate. [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... . (2019). ResearchGate. [Link]

-

A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes . (2020). National Institutes of Health (NIH). [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . (2021). ResearchGate. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . (2023). MDPI. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene . (2023). National Institutes of Health (NIH). [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy . (2002). ResearchGate. [Link]

-

Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly and antibacterial activity . (2021). Semantic Scholar. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . (2021). Indonesian Journal of Science and Technology. [Link]

-

Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review . (2024). ACS Omega. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles . (1997). ResearchGate. [Link]

-

1H-Pyrazole . National Institute of Standards and Technology (NIST). [Link]

-

How To Prepare Solution For UV Spectroscopy? . (2023). YouTube. [Link]

-

Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(I), Mg(II), Zn(II) Ions with Bupropion Hydrochloride . (2018). Hindawi. [Link]

-

Synthesis, Structure, and Molecular Orbital Studies of Yttrium, Erbium, and Lutetium Complexes Bearing η2-Pyrazolato Ligands . (1999). Schlegel Group. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. [Link]

-

NMR spectroscopy - An Easy Introduction . Chemistry Steps. [Link]

-

NMR Spectroscopy . Michigan State University. [Link]

-

NMR Methods to Characterize Protein-Ligand Interactions . (2018). ResearchGate. [Link]

-

NMR Sample Preparation . Iowa State University. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

solubility of 1,4-di(1H-pyrazol-4-yl)benzene in common solvents

An In-depth Technical Guide to the Solubility of 1,4-di(1H-pyrazol-4-yl)benzene

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key building block in the development of metal-organic frameworks (MOFs), pharmaceuticals, and functional materials. Recognizing the limited availability of extensive experimental solubility data in public literature, this guide integrates theoretical principles with practical, field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to accurately assess and modulate the solubility of this compound for their specific applications. The guide covers the physicochemical properties of this compound, the theoretical underpinnings of its solubility, a detailed protocol for experimental solubility determination, and strategies for solubility enhancement.

Introduction

This compound is a bifunctional organic linker characterized by a central benzene ring substituted with two pyrazole moieties at the para positions. This rigid, planar structure, combined with the hydrogen bonding capabilities of the pyrazole rings, makes it a subject of significant interest in supramolecular chemistry and materials science. The utility of this compound in applications ranging from gas storage and catalysis to the formulation of active pharmaceutical ingredients is intrinsically linked to its solubility profile. A thorough understanding of its behavior in various solvents is paramount for process development, purification, and formulation.

This guide addresses the critical need for a centralized resource on the solubility of this compound. It moves beyond a simple recitation of available data to provide a deeper understanding of the factors governing its solubility and empowers researchers to generate reliable experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Appearance | Pale yellow solid | [1][3] |

| Melting Point | >360 °C (sublimes) | [1][4] |

| Boiling Point (Predicted) | 578.0 ± 43.0 °C | [1][4] |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 13.38 ± 0.50 | [1][3] |

| Calculated Solubility in Water | Practically insoluble (0.013 g/L at 25 °C) | [3][5] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, several structural features are key determinants of its solubility profile:

-

Aromatic Core: The central benzene ring is non-polar and hydrophobic, which contributes to poor solubility in polar solvents like water.

-

Pyrazole Moieties: The two pyrazole rings introduce polarity and the capacity for hydrogen bonding. Each pyrazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor and an N-H group that can act as a hydrogen bond donor.[6]

-

Molecular Symmetry and Rigidity: The high degree of symmetry and the rigid, planar structure of the molecule facilitate efficient packing in the solid state. This leads to a high lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[7]

Based on these features, the expected solubility trends are as follows:

-

Non-polar Solvents (e.g., hexane, toluene): Solubility is expected to be very low due to the inability of these solvents to disrupt the strong intermolecular hydrogen bonding and π-π stacking interactions in the solid state.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, interacting with the N-H groups of the pyrazole rings. This is likely to result in higher solubility compared to non-polar solvents.[8]

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors.[6][8] While water is a poor solvent due to the hydrophobic benzene core, alcohols may offer a better balance of polarity to solvate the molecule.

Reported Solubility Data

A critical review of the available literature reveals a scarcity of experimentally determined solubility data for this compound across a range of common solvents. The primary data point available is a computationally predicted value.

It is imperative for researchers to recognize that this is a theoretical value. For any practical application, this value should be experimentally verified.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the isothermal saturation method. This method is a reliable approach for generating accurate solubility data.

5.1 Materials and Equipment

-

This compound (of known purity)

-

A range of analytical grade solvents (e.g., water, ethanol, acetone, DMSO, toluene)

-

Scintillation vials or other suitable sealed containers

-

A temperature-controlled shaker or incubator

-

A centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

An analytical balance

-

A calibrated UV-Vis spectrophotometer or HPLC system

5.2 Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-